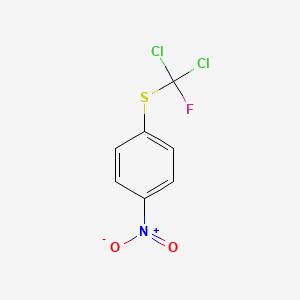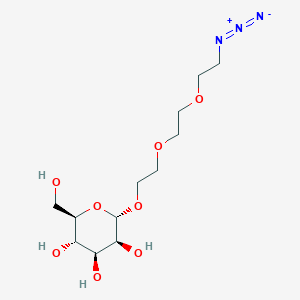
4-Nitro-(dichlorofluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-(dichlorofluoromethylthio)benzene, also known as 4-NDFT, is an organosulfur compound with a variety of scientific applications. It is a derivative of nitrobenzene and is composed of a nitro group and a dichlorofluoromethylthio group. 4-NDFT has been studied extensively in recent years due to its unique properties and potential applications.
Applications De Recherche Scientifique
4-Nitro-(dichlorofluoromethylthio)benzene has a variety of scientific applications. It is used as a reagent in organic synthesis, as a catalyst in the production of fine chemicals, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers and other materials, and as a stabilizer in the production of plastics. In addition, 4-Nitro-(dichlorofluoromethylthio)benzene has been studied as a potential antioxidant and anti-inflammatory agent.
Mécanisme D'action
The exact mechanism of action of 4-Nitro-(dichlorofluoromethylthio)benzene is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells. It is also thought to inhibit the production of proinflammatory cytokines, and to reduce inflammation.
Biochemical and Physiological Effects
4-Nitro-(dichlorofluoromethylthio)benzene has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the production of nitric oxide, and to reduce the production of reactive oxygen species. In addition, it has been shown to reduce inflammation and to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of 4-Nitro-(dichlorofluoromethylthio)benzene is its low toxicity, which makes it suitable for use in laboratory experiments. However, it is important to note that 4-Nitro-(dichlorofluoromethylthio)benzene is an unstable compound, and its shelf life is limited. In addition, it is not suitable for use in high-temperature reactions, as it can decompose at temperatures above 100°C.
Orientations Futures
There are several potential future directions for the study of 4-Nitro-(dichlorofluoromethylthio)benzene. One potential direction is the development of more efficient methods of synthesis and purification. Additionally, further research is needed to better understand the mechanism of action of 4-Nitro-(dichlorofluoromethylthio)benzene and its potential therapeutic applications. Finally, further studies are needed to evaluate the safety and efficacy of 4-Nitro-(dichlorofluoromethylthio)benzene for use in humans.
Méthodes De Synthèse
4-Nitro-(dichlorofluoromethylthio)benzene can be synthesized using a variety of methods. The most common method is the nitration reaction of dichlorofluoromethylthio benzene with nitric acid. This reaction yields 4-Nitro-(dichlorofluoromethylthio)benzene as the major product, along with other minor products such as 4-chloro-2-nitrobenzene. Other methods of synthesis include the reaction of 4-chloro-2-nitrobenzene with dichlorofluoromethylthio benzene, and the reaction of 4-chloro-2-nitrobenzene with sulfur dichloride.
Propriétés
IUPAC Name |
1-[dichloro(fluoro)methyl]sulfanyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO2S/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKPHVGYUBRZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC(F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-(dichlorofluoromethylthio)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B6317797.png)
![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317812.png)
![Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317820.png)
![5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6317822.png)
![Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317823.png)


![Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317844.png)
![Cycloheptyl-(4-[1,2,3]triazol-1-yl-benzyl)-amine, 95%](/img/structure/B6317849.png)

